molecular formula C16H13N3O3 B5504730 3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole CAS No. 6136-89-6

3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

Cat. No.: B5504730
CAS No.: 6136-89-6
M. Wt: 295.29 g/mol
InChI Key: YVPDFWGUWBVCBF-UHFFFAOYSA-N
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Description

3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a nitrophenyl group at the third position and a phenylethyl group at the fifth position of the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzohydrazide with 2-phenylethyl isocyanate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-(3-aminophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Oxidized derivatives such as oxides or quinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
  • 3-(3-nitrophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
  • 3-(3-nitrophenyl)-5-(2-phenylethyl)-1,3,4-oxadiazole

Uniqueness

3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is unique due to the specific positioning of the nitrophenyl and phenylethyl groups, which can influence its chemical reactivity and biological activity. The presence of the nitro group at the third position and the phenylethyl group at the fifth position of the oxadiazole ring can result in distinct properties compared to other similar compounds.

Properties

IUPAC Name

3-(3-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-19(21)14-8-4-7-13(11-14)16-17-15(22-18-16)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPDFWGUWBVCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351545
Record name 3-(3-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6136-89-6
Record name 3-(3-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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